molecular formula C12H16O3 B156502 4-Tert-butylphenoxyacetic acid CAS No. 1798-04-5

4-Tert-butylphenoxyacetic acid

Cat. No.: B156502
CAS No.: 1798-04-5
M. Wt: 208.25 g/mol
InChI Key: FBIGAJNVRFKBJL-UHFFFAOYSA-N
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Description

4-Tert-butylphenoxyacetic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a monocarboxylic acid characterized by a tert-butyl group attached to a phenoxyacetic acid structure. This compound is known for its use in various chemical reactions and applications, particularly in the field of nucleoside synthesis.

Biochemical Analysis

Biochemical Properties

4-Tert-butylphenoxyacetic acid plays a significant role in biochemical reactions, particularly as a reagent for the TAC protective group in nucleosides . It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in glycolipid metabolism, affecting the production and regulation of short-chain fatty acids . These interactions are crucial for maintaining energy balance and normal physiological functions in the body.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can impact glucose and lipid metabolism by regulating the levels of short-chain fatty acids . This regulation is essential for maintaining intracellular homeostasis and energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and function . These interactions can lead to significant changes in cellular processes, including the regulation of metabolic pathways and the modulation of gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, but its effects can vary depending on the duration of exposure and the specific experimental conditions . Long-term studies are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks. Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to glycolipid metabolism . It interacts with enzymes and cofactors that regulate the production and utilization of short-chain fatty acids. These interactions can influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating various biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tert-butylphenoxyacetic acid can be synthesized through several methods. One common approach involves the reaction of p-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization from a suitable solvent to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylphenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Tert-butylphenoxyacetic acid is unique due to its specific structure, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful as a protective group in nucleoside synthesis, offering advantages in terms of reaction conditions and product stability .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIGAJNVRFKBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170863
Record name (p-tert-Butylphenoxy)acetic acid
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-04-5
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]acetic acid
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Record name (p-tert-Butylphenoxy)acetic acid
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Record name 1798-04-5
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Record name (p-tert-Butylphenoxy)acetic acid
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Record name 2-(4-tert-butylphenoxy)acetic acid
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Synthesis routes and methods I

Procedure details

A solution of 10.0 g (66.7 mmoles) p-tertbutylphenol in 50 ml dry dimethyl formamide was added, dropwise, to a mechanically stirred slurry of 8.4 g sodium hydride (as 50% oil dispersion) in 500 ml dry dimethyl formamide. To the phenoxide solution was added, dropwise, a solution of 6.3 g (66.3 mmoles) chloroacetic acid in 50 ml dry dimethyl formamide. The reaction mixture was stirred at room temperature for two hours. The reaction mixture was diluted with 200 ml diethyl ether and acidified with 3N hydrochloric acid. The aqueous layer was removed and washed with 200 ml diethyl ether. The organic layers were combined, dried (MgSO4) and evaporated to a white gummy residue which was dried in vacuo yielding p-t-butylphenoxyacetic acid, 9.0 g (65%).
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10 g
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Synthesis routes and methods II

Procedure details

4-t-butylphenol, 37.5 gm, was added to 300 ml of ethanol. 57.2 gm of a 25% solution of sodium methoxide (2equivalents) in methanol was then added to the system. The system was stirred at room temperature for approximately 0.5 hour. Afterwards, 29.5 ml of bromoacetic acid was added and the system was then heated to reflux for 18 hours. The reaction was then stopped and the solvent removed by stripping. The resulting solid was dissolved in methylene chloride; dilute sodium hydroxide was added to give a basic pH. The resulting precipitate was dissolved in hydrochloric acid and then extracted with methylene chloride. The methylene chloride was then stripped, and the resulting crude product air dried. Toluene was then added to the product. The toluene was removed by stripping and any remaining water was azeotroped off with the toluene to give 33.3 gm of 4-t-butylphenoxyacetic acid.
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sodium methoxide
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Synthesis routes and methods III

Procedure details

94% pure acid (melting point 93° to 95° C., 1.4% of residual phenol) was prepared in an analogous manner in a yield of 93.8% of theory from 4-tert-butylphenol and methylchloroacetate.
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93.8%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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